"N-ISO-PROPYL-D7-ACRYLAMIDE" chemical properties
"N-ISO-PROPYL-D7-ACRYLAMIDE" chemical properties
An In-Depth Technical Guide to N-ISO-PROPYL-D7-ACRYLAMIDE: Properties, Synthesis, and Advanced Applications
Introduction
N-iso-propyl-d7-acrylamide is the deuterated isotopologue of N-isopropylacrylamide (NIPAM), a monomer renowned for forming the thermoresponsive polymer, poly(N-isopropylacrylamide) (PNIPAM). In this specialized variant, the seven hydrogen atoms of the isopropyl group are substituted with deuterium, a stable, heavy isotope of hydrogen.[1] This isotopic labeling is not a trivial alteration; it is a deliberate modification that endows the molecule with unique physical properties, making it an indispensable tool for advanced research in materials science, polymer chemistry, and biochemistry.[1][2]
The primary utility of N-iso-propyl-d7-acrylamide lies in its role as a monomer for synthesizing deuterated PNIPAM (d-PNIPAM). The presence of deuterium provides a distinct "contrast" for sophisticated analytical techniques, particularly Small-Angle Neutron Scattering (SANS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[1][3] This allows researchers to probe the intricate dynamics of polymer chains, their hydration shells, and their phase transition behaviors with a precision unattainable with their non-deuterated counterparts.[1] This guide provides a comprehensive overview of the core chemical properties, synthesis, and key applications of N-iso-propyl-d7-acrylamide, designed for professionals in research and development.
Part 1: Core Physicochemical Properties
The fundamental identity and behavior of N-iso-propyl-d7-acrylamide are defined by its physicochemical properties. The substitution of protium with deuterium results in a higher molecular weight and subtle changes in bond energies, which can influence the macroscopic behavior of the resulting polymers.
| Property | Value | Reference |
| Chemical Name | N-(Isopropyl-d7)acrylamide | [1] |
| IUPAC Name | N-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)prop-2-enamide | [4] |
| Synonyms | N-Isopropylacrylamide-d7 | [1][4] |
| CAS Number | 1219803-32-3 | [1][4] |
| Molecular Formula | C₆H₄D₇NO | [1] |
| Molecular Weight | 120.20 g/mol | [1][4] |
| Isotopic Purity | Typically ≥98-99 atom % D | [1] |
| Physical Form | White to light yellow crystalline solid | [1][5] |
| Storage Conditions | Refrigerate (2-8°C), keep tightly sealed in a dry environment | [1][5] |
For context, the non-deuterated N-isopropylacrylamide (CAS: 2210-25-5) has a molecular weight of 113.16 g/mol and a melting point in the range of 60-63°C.[5][6] The most significant consequence of deuterating the isopropyl group is its effect on the thermoresponsive properties of the polymer it forms. Deuteration of the isopropyl group leads to a significant shift of the polymer's Lower Critical Solution Temperature (LCST) to higher temperatures compared to the standard ~32°C for protonated PNIPAM in water.[3][7] This is attributed to the stronger C-D bond compared to the C-H bond, which alters the subtle hydrophobic and hydrophilic interactions governing the polymer's phase transition.[3][8]
Part 2: The Significance of Isotopic Labeling: A Deeper Analysis
The decision to use N-iso-propyl-d7-acrylamide is driven by the unique analytical windows opened by isotopic substitution. This is not merely a tracer experiment; it is a method to fundamentally interrogate molecular and intermolecular interactions.
Expertise & Causality: Why Deuterate?
The core reason for using this deuterated monomer is to manipulate the neutron scattering length density (SLD) . Neutrons interact with atomic nuclei differently depending on the isotope. Hydrogen (¹H) and deuterium (²H or D) have vastly different SLDs. This disparity is the cornerstone of the contrast variation technique in Small-Angle Neutron Scattering (SANS).[3][9] By synthesizing a polymer with deuterated components and dissolving it in mixtures of normal water (H₂O) and heavy water (D₂O), researchers can selectively make certain parts of the system "invisible" to neutrons.[10] This allows for the precise characterization of:
-
Polymer Chain Conformation: Isolating the scattering from a single deuterated polymer chain in a matrix of protonated chains.
-
Hydration Shells: Matching the scattering of the solvent to that of the polymer, making the polymer itself "disappear" and allowing direct observation of the associated water and solvent molecules.
-
Inter-particle Interactions: Studying the structure of complex hydrogel networks by selectively highlighting crosslinks or specific domains.[3]
Furthermore, the stability of the C-D bond makes N-iso-propyl-d7-acrylamide an excellent tool for stable isotope labeling (SIL) in mass spectrometry and NMR.[2] Unlike radioactive labels, it is safe to handle and does not decay, providing a permanent, quantifiable marker for tracing metabolic pathways or for use as an internal standard in complex biological matrices.[11]
Caption: SANS contrast variation using deuterated polymers.
Part 3: Synthesis and Polymerization Workflow
While the synthesis of the deuterated monomer itself is a specialized process, its polymerization into d-PNIPAM follows well-established free-radical polymerization protocols.[12] The protocol below describes a common laboratory-scale synthesis of a d-PNIPAM hydrogel, designed as a self-validating system with integrated purification and characterization steps.
Experimental Protocol: Surfactant-Free Emulsion Polymerization of d-PNIPAM
This method yields cross-linked d-PNIPAM microgels and is a trusted, reproducible technique.[13]
1. Reagent Preparation:
- De-gas deionized water by bubbling with nitrogen (N₂) for at least 30 minutes to remove dissolved oxygen, which can inhibit radical polymerization.
- Prepare aqueous solutions of the initiator (e.g., 2,2'-Azobis(2-amidinopropane) dihydrochloride) and cross-linker (e.g., N,N'-Methylenebisacrylamide).
2. Reaction Setup:
- Add N-iso-propyl-d7-acrylamide monomer and the cross-linker solution to a three-neck round-bottom flask equipped with a condenser, a nitrogen inlet, and a magnetic stirrer.
- Dissolve the components in the de-gassed deionized water.
- Place the flask in an oil bath pre-heated to 70°C and purge the system with N₂ for 20 minutes while stirring.
3. Initiation:
- Inject the aqueous initiator solution into the flask to start the polymerization.
- A slight opalescence will appear as the polymer chains grow and precipitate, forming microgel particles.
4. Polymerization:
- Allow the reaction to proceed under a nitrogen atmosphere with continuous stirring for 4-6 hours at 70°C.
5. Purification (Trustworthiness Step):
- Cool the reaction mixture to room temperature.
- Purify the resulting microgel suspension to remove unreacted monomer, initiator, and other impurities. This is critical for biocompatibility and reliable physical property measurements.
- Method: Dialyze the suspension against deionized water for several days, changing the water frequently. Alternatively, use centrifugation/re-suspension cycles, taking advantage of the polymer's collapse at higher temperatures (e.g., 40-50°C) to facilitate pelleting.
6. Characterization and Validation:
- Dynamic Light Scattering (DLS): Measure the hydrodynamic diameter of the microgels as a function of temperature to confirm the LCST and thermoresponsive behavior.
- NMR Spectroscopy: Confirm the incorporation of the deuterated monomer into the polymer backbone.
- Lyophilization: Freeze-dry the purified suspension to obtain the d-PNIPAM as a solid powder for gravimetric analysis or long-term storage.
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reagents [label="1. Reagent Prep\n(Monomer, Cross-linker,\nInitiator, De-gassed H2O)"];
setup [label="2. Reaction Setup\n(Combine in Flask,\nHeat to 70°C, Purge N2)"];
initiation [label="3. Initiation\n(Inject Initiator)"];
polymerization [label="4. Polymerization\n(4-6 hours @ 70°C)"];
node [fillcolor="#EA4335", fontcolor="#FFFFFF"];
purification [label="5. Purification\n(Dialysis or Centrifugation)"];
node [fillcolor="#34A853", fontcolor="#FFFFFF"];
characterization [label="6. Characterization\n(DLS, NMR)"];
product [label="Purified d-PNIPAM\nMicrogel Suspension"];
reagents -> setup -> initiation -> polymerization -> purification -> characterization -> product;
}
Caption: Workflow for the synthesis of d-PNIPAM microgels.
Part 4: Advanced Applications & Methodologies
The true value of N-iso-propyl-d7-acrylamide is realized in its application to solve complex research questions.
Application 1: Quantitative Proteomics via Isotopic Labeling
Acrylamide and its derivatives are known to alkylate the thiol group of cysteine residues in proteins. This reaction can be exploited for quantitative proteomics.[14] By using a 1:1 mixture of "light" (non-deuterated) and "heavy" (deuterated) acrylamide reagents, two protein samples (e.g., control vs. drug-treated) can be differentially labeled.
Methodology: Differential Cysteine Alkylation for LC-MS/MS
-
Protein Extraction: Extract total protein from control and experimental cell or tissue samples under denaturing conditions.
-
Reduction: Reduce all disulfide bonds using a reducing agent like Dithiothreitol (DTT) to expose cysteine thiols.
-
Differential Labeling:
-
Alkylate the control protein sample with standard N-isopropylacrylamide.
-
Alkylate the experimental protein sample with N-iso-propyl-d7-acrylamide.
-
Quench the reaction to stop alkylation.
-
-
Sample Combination: Combine the two labeled protein samples in a 1:1 ratio.
-
Proteolytic Digestion: Digest the combined protein mixture into peptides using an enzyme such as trypsin.
-
LC-MS/MS Analysis: Analyze the resulting peptide mixture by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
Data Analysis: Cysteine-containing peptides from the control sample will appear as a single peak in the mass spectrum. The corresponding peptides from the experimental sample will appear as a peak shifted by +7 Da (due to the seven deuterium atoms). The ratio of the intensities of these paired peaks provides a precise relative quantification of the protein's abundance between the two samples.[15]
Caption: Differential labeling strategy for proteomics.
Conclusion
N-iso-propyl-d7-acrylamide is a powerful, specialized monomer that transcends its role as a simple building block. Its strategic isotopic labeling provides an unparalleled ability to probe the structure and dynamics of polymers and biopolymers. For researchers in drug development, materials science, and the life sciences, it offers a non-invasive, high-precision tool for elucidating molecular mechanisms, quantifying changes in complex biological systems, and designing the next generation of "smart" materials for applications ranging from drug delivery to tissue engineering.[16][17][18]
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